Cas no 1227955-18-1 (3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide)

3-(1H-ピロール-1-イル)-5-(トリフルオロメチル)-1-ベンゾチオフェン-2-カルボヒドラジドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。ベンゾチオフェン骨格にピロール基とトリフルオロメチル基を有する特異な構造を持ち、高い電子求引性と立体障害を示します。この化合物はカルボヒドラジド官能基を有するため、各種ヘテロ環合成やキレート形成能を活かした金属錯体の調製に適しています。特に創薬分野では、生物学的活性を有する新規化合物の設計における有用な構築ブロックとして注目されています。安定性に優れ、多様な反応条件に耐えるため、複雑な分子変換にも適用可能です。

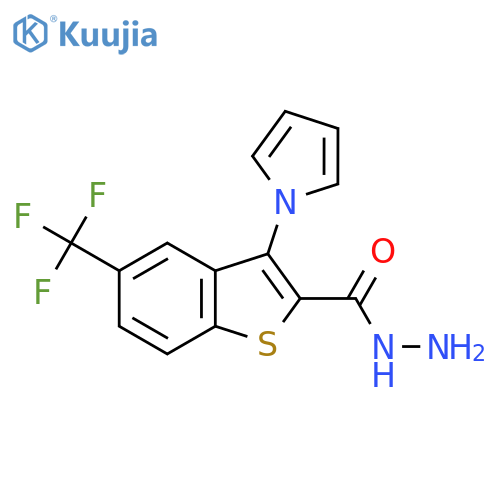

1227955-18-1 structure

商品名:3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

CAS番号:1227955-18-1

MF:C14H10F3N3OS

メガワット:325.308911800385

MDL:MFCD11615825

CID:4689522

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide

- PC300704

-

- MDL: MFCD11615825

- インチ: 1S/C14H10F3N3OS/c15-14(16,17)8-3-4-10-9(7-8)11(20-5-1-2-6-20)12(22-10)13(21)19-18/h1-7H,18H2,(H,19,21)

- InChIKey: YAGZUTBHGDOZJO-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NN)=O)=C(C2C=C(C(F)(F)F)C=CC1=2)N1C=CC=C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 428

- トポロジー分子極性表面積: 88.3

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM489803-1g |

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide |

1227955-18-1 | 97% | 1g |

$*** | 2023-04-03 | |

| Matrix Scientific | 089036-1g |

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide |

1227955-18-1 | 1g |

$448.00 | 2023-09-05 | ||

| Ambeed | A610392-1g |

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide |

1227955-18-1 | 97% | 1g |

$314.0 | 2024-04-25 |

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1227955-18-1 (3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227955-18-1)3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):283.0